The final product is characterized and confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Psb CB5 has a complex molecular structure typical of imidazothiazinones. Its molecular formula is C₁₁H₈N₄O, and it features a distinctive arrangement that contributes to its biological activity. Key structural characteristics include:
The compound exhibits a calculated molecular weight of approximately 220.21 g/mol, and its three-dimensional conformation can be analyzed using computational modeling techniques .
Psb CB5 primarily functions as a selective antagonist in various biochemical assays. Its interactions with GPR18 can be characterized through several chemical reaction pathways:
Psb CB5 exerts its effects by binding to GPR18, thereby blocking the receptor's activation by endogenous agonists. The mechanism involves:
Psb CB5 possesses several notable physical and chemical properties:
These properties are essential for determining the compound's applicability in biological assays and therapeutic contexts .
Psb CB5 serves several scientific purposes:
GPR18 remains classified as an orphan G protein-coupled receptor (GPCR) by the International Union of Basic and Clinical Pharmacology (IUPHAR) due to insufficient in vivo validation of its putative endogenous ligands, N-arachidonylglycine (NAGly) and resolvin D2 (RvD2) [3] [5] [6]. Despite low sequence homology with canonical cannabinoid receptors CB1 (∼13%) and CB2 (∼8%), GPR18 responds to multiple endogenous, phytogenic, and synthetic cannabinoids, positioning it within the extended endocannabinoid signaling network [2] [5]. The receptor exhibits high constitutive activity—intrinsic signaling without agonist binding—linked to its unique structural features, including a weakened intracellular "ionic lock" (R3.50/S6.33 hydrogen bonding instead of a salt bridge) [2]. GPR18 is highly expressed in immune cells (spleen, microglia), reproductive tissues (testis, spermatozoa), and the central nervous system, implicating it in inflammation, fertility, intraocular pressure regulation, and cancer progression [5] [9].
Pharmacological characterization of GPR18 has been impeded by significant ligand promiscuity with the cannabinoid-like receptor GPR55 and classical cannabinoid receptors [3] [6]. For example:
PSB-CB5 ((2Z)-2-[[3-[(4-Chlorophenyl)methoxy]phenyl]methylene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one) emerged from a 2014 medicinal chemistry effort as the first potent and selective GPR18 antagonist [1] [4]. Characterized as part of a bicyclic imidazole-4-one derivative series, it exhibits:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7